molecular formula C22H21N5O2S B11005899 N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B11005899
M. Wt: 419.5 g/mol
InChI Key: FUALWBCSLMWTIO-UHFFFAOYSA-N
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Description

The compound N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide features a 1,3,4-thiadiazole core substituted with a 2-methylpropyl group at position 3. This heterocyclic system is conjugated via an acetamide bridge to a pyridazinone ring bearing a naphthalen-2-yl substituent. The structural complexity arises from the integration of multiple pharmacophores:

  • 1,3,4-Thiadiazole: Known for its electron-withdrawing properties and role in enhancing metabolic stability .
  • Pyridazinone: A six-membered ring with a ketone group, contributing to hydrogen-bonding interactions.

Synthetic routes for analogous compounds often employ 1,3-dipolar cycloaddition (e.g., triazole formation) or condensation reactions, as seen in acetamide-linked heterocycles .

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C22H21N5O2S/c1-14(2)11-20-24-25-22(30-20)23-19(28)13-27-21(29)10-9-18(26-27)17-8-7-15-5-3-4-6-16(15)12-17/h3-10,12,14H,11,13H2,1-2H3,(H,23,25,28)

InChI Key

FUALWBCSLMWTIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, followed by the formation of the pyridazinone moiety. The final step involves coupling these two intermediates under specific reaction conditions, such as the use of a suitable solvent and catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituents : The naphthalen-2-yl group in the target compound may enhance π-π stacking compared to phenyl or pyridine groups in analogues .
  • Synthesis : Unlike triazole derivatives synthesized via 1,3-dipolar cycloaddition, the target compound likely requires condensation or multi-step heterocycle formation.

Functional Group Impact on Bioactivity

  • Naphthalene vs. Phenyl : Naphthalene’s extended aromatic system increases lipophilicity, which could improve blood-brain barrier penetration compared to phenyl-substituted analogues (e.g., compounds in ).
  • Thiadiazole vs. Triazole : Thiadiazoles exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation compared to triazoles .
  • Acetamide Linker : Present in all compared compounds, this group facilitates hydrogen bonding, critical for target recognition in bioactive molecules .

Research Findings and Hypotheses

Bioactivity Predictions

While direct bioactivity data for the target compound is unavailable, structurally related compounds provide insights:

  • Antimicrobial Potential: Imidazo-thiadiazole derivatives (e.g., ) show antimicrobial activity, suggesting the target compound may share similar properties.
  • Plant Growth Modulation : Thiosemicarbazides with acetamide linkages (e.g., ) promote plant growth at low concentrations, hinting at agrochemical applications for the target compound.

Pharmacokinetic Considerations

Computational modeling (e.g., via tools like SHELX ) could validate these hypotheses.

Biological Activity

N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique thiadiazole and pyridazine moieties, may exhibit various pharmacological properties, including antimicrobial, antifungal, and possibly anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Basic Information

PropertyValue
CAS Number 1282142-31-7
Molecular Formula C17H23N5O2S
Molecular Weight 361.5 g/mol

Structure

The compound features a thiadiazole ring linked to a pyridazine structure, contributing to its potential biological efficacy.

Antimicrobial Properties

Research has shown that derivatives of thiadiazoles, particularly those containing the 1,3,4-thiadiazole moiety, exhibit significant antimicrobial activity. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains:

  • Gram-positive bacteria : Notably effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Some derivatives have shown activity against Escherichia coli and Pseudomonas aeruginosa.
  • Fungi : Antifungal properties have been noted against strains such as Candida albicans and Aspergillus niger.

In a study assessing the antimicrobial potential of 2-amino-1,3,4-thiadiazole derivatives, significant antibacterial activity was reported with minimum inhibitory concentrations (MIC) in the range of 32–42 μg/mL compared to standard drugs like fluconazole .

Anticancer Activity

Emerging evidence suggests that compounds containing thiadiazole rings may also exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways. For example, some studies have indicated that derivatives can inhibit tumor cell proliferation by interfering with cell cycle progression and inducing oxidative stress .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial cell wall synthesis or fungal growth.
  • Receptor Interaction : Potential interactions with cellular receptors could modulate signaling pathways involved in inflammation and immune response.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells can lead to cell death.

Study 1: Antimicrobial Efficacy

A series of experiments conducted on synthesized thiadiazole derivatives revealed that certain compounds exhibited promising antibacterial activity against Staphylococcus aureus with MIC values lower than those of conventional antibiotics .

Study 2: Anticancer Potential

Another investigation highlighted the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. The study concluded that these compounds could serve as leads for developing new anticancer agents due to their ability to induce apoptosis in malignant cells .

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